molecular formula C11H14N4O3S B080718 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide CAS No. 14052-74-5

1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide

Cat. No. B080718
CAS RN: 14052-74-5
M. Wt: 282.32 g/mol
InChI Key: OOWXHBICTWJDCR-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of study, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism Of Action

The mechanism of action of 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it is believed that this compound may act through the inhibition of certain enzymes and proteins within the body, leading to various biological effects.

Biochemical And Physiological Effects

Studies have shown that 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various biochemical and physiological effects. These effects include the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways within the body.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in lab experiments is its potential as a tool for studying biological systems. Additionally, this compound has shown promise as a potential drug candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. Some of these directions include further studies to fully understand its mechanism of action, the development of new drug candidates based on this compound, and the exploration of its potential as a tool for studying biological systems. Additionally, further studies may be needed to fully understand the potential limitations and toxicity of this compound.

Synthesis Methods

The synthesis of 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of piperidinecarbothioic acid with 5-nitrofurfuraldehyde and hydrazine hydrate. The reaction occurs in the presence of a catalyst, typically acetic acid, and is carried out under reflux conditions. The resulting compound is then purified through recrystallization.

Scientific Research Applications

1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various areas of scientific research. One of the primary areas of study has been in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new imaging agents and as a tool for studying biological systems.

properties

CAS RN

14052-74-5

Product Name

1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperidine-1-carbothioamide

InChI

InChI=1S/C11H14N4O3S/c16-15(17)10-5-4-9(18-10)8-12-13-11(19)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,19)/b12-8+

InChI Key

OOWXHBICTWJDCR-XYOKQWHBSA-N

Isomeric SMILES

C1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

14052-74-5

synonyms

1-Piperidinecarbothioic acid 2-(5-nitrofurfurylidene) hydrazide

Origin of Product

United States

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